molecular formula C18H19N3S B2473805 1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane CAS No. 692737-23-8

1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane

Cat. No.: B2473805
CAS No.: 692737-23-8
M. Wt: 309.43
InChI Key: CAKPIPKWTCNUTL-UHFFFAOYSA-N
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Description

1-{2-Phenylthieno[3,2-d]pyrimidin-4-yl}azepane is a heterocyclic compound that features a unique combination of thieno[3,2-d]pyrimidine and azepane structures

Chemical Reactions Analysis

1-{2-Phenylthieno[3,2-d]pyrimidin-4-yl}azepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-{2-Phenylthieno[3,2-d]pyrimidin-4-yl}azepane can be compared with other thieno[3,2-d]pyrimidine derivatives:

The uniqueness of this compound lies in its specific azepane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(azepan-1-yl)-2-phenylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-2-7-12-21(11-6-1)18-16-15(10-13-22-16)19-17(20-18)14-8-4-3-5-9-14/h3-5,8-10,13H,1-2,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKPIPKWTCNUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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